molecular formula C10H7FN2O2 B13714142 5-Fluoroquinazoline-4-acetic Acid

5-Fluoroquinazoline-4-acetic Acid

Cat. No.: B13714142
M. Wt: 206.17 g/mol
InChI Key: STIMRGXCABTQIP-UHFFFAOYSA-N
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Description

5-Fluoroquinazoline-4-acetic Acid is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline-4-acetic Acid typically involves the cyclocondensation of 6-fluoroanthranilic acid with acid chlorides or anhydrides. Another method involves the reaction of 6-fluoroanthranilamide with aromatic or heterocyclic aldehydes . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication . In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 6-Fluoroquinazoline-4(3H)-one
  • 7-Fluoroquinazoline-4(3H)-one
  • 8-Fluoroquinazoline-4(3H)-one

Comparison: 5-Fluoroquinazoline-4-acetic Acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and bioavailability compared to other fluorinated quinazoline derivatives. Additionally, the position of the fluorine atom can significantly influence the compound’s biological activity and selectivity .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-(5-fluoroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15)

InChI Key

STIMRGXCABTQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=N2)CC(=O)O

Origin of Product

United States

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